Amorfrutin B

Catalog No.
S1537332
CAS No.
M.F
C26H32O4
M. Wt
408.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amorfrutin B

Product Name

Amorfrutin B

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-(2-phenylethyl)benzoic acid

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C26H32O4/c1-18(2)9-8-10-19(3)13-16-22-23(30-4)17-21(24(25(22)27)26(28)29)15-14-20-11-6-5-7-12-20/h5-7,9,11-13,17,27H,8,10,14-16H2,1-4H3,(H,28,29)/b19-13+

InChI Key

DKNIJLWIVUCTHW-CPNJWEJPSA-N

SMILES

Array

Synonyms

3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2-hydroxy-4-methoxy-6-(2-phenylethyl)-benzoic acid

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)/C)C

The exact mass of the compound Amorfrutin B is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Amorfrutin B is a natural product originally isolated from *Amorpha fruticosa*. It functions as a high-affinity, selective partial agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor in the regulation of glucose and lipid metabolism. Due to this activity, Amorfrutin B is investigated for its potential in addressing insulin resistance, type 2 diabetes, and inflammation, often without the adverse side effects associated with full PPARγ agonists. For laboratory use, it is typically supplied as a solid soluble in DMSO and ethanol.

Selecting a closely related analog, such as Amorfrutin A, or a less-defined crude extract instead of Amorfrutin B can lead to fundamentally different experimental outcomes. The minor structural difference between Amorfrutin B (a geranyl side chain) and Amorfrutin A (a prenyl side chain) results in a greater than 10-fold difference in binding affinity for the PPARγ receptor and a significantly different profile of downstream transcriptional activation. This demonstrates that amorfrutins are not functionally interchangeable; substituting Amorfrutin B compromises potency, alters the mode of action, and invalidates reproducibility, making it an unsuitable decision for studies requiring precise and consistent target modulation.

Over 12-Fold Higher Binding Affinity to PPARγ Than Amorfrutin A

Amorfrutin B demonstrates significantly stronger binding to the PPARγ ligand-binding domain compared to its close structural analog, Amorfrutin A. In competitive binding assays, Amorfrutin B exhibited a dissociation constant (Ki) of 19 nM, an affinity an order of magnitude stronger than the 236 nM Ki reported for Amorfrutin A under similar conditions. This places the binding affinity of Amorfrutin B in a range comparable to the synthetic full agonist rosiglitazone (Ki = 7 nM).

Evidence DimensionPPARγ Binding Affinity (Ki)
Target Compound Data19 nM
Comparator Or BaselineAmorfrutin A: 236 nM
Quantified Difference~12.4x higher affinity than Amorfrutin A
ConditionsCompetitive time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Higher affinity ensures more potent and reliable target engagement at lower concentrations, reducing the amount of compound required and minimizing potential off-target effects.

Distinct Partial Agonist Profile: High Affinity with Moderate Activation

Despite its high binding affinity, Amorfrutin B functions as a partial agonist of PPARγ, inducing a maximal transcriptional activation that is only 20-25% of that achieved by the full agonist rosiglitazone. This functional profile is distinct from Amorfrutin A, which elicits a higher maximal activation of approximately 39%. This positions Amorfrutin B as a compound that can potently engage the receptor without causing the maximal biological response associated with full agonists.

Evidence DimensionMaximal PPARγ Transcriptional Activation (Relative to Rosiglitazone)
Target Compound Data~20-25%
Comparator Or BaselineAmorfrutin A: ~39%; Rosiglitazone: 100%
Quantified Difference~36-49% lower maximal activation than Amorfrutin A
ConditionsReporter gene assay in transfected cells.

This specific partial agonist profile is critical for researchers aiming to achieve therapeutic benefits of PPARγ modulation while avoiding the side effects linked to over-activation by full agonists.

High Selectivity for PPARγ Over Other PPAR Isotypes

Amorfrutin B demonstrates strong selectivity for the PPARγ isotype. Its binding affinity for PPARα (Ki = 2.6 µM) and PPARβ/δ (Ki = 1.8 µM) is approximately 137-fold and 95-fold weaker, respectively, than its affinity for PPARγ (Ki = 19 nM). This ensures that at effective concentrations for modulating PPARγ, the compound has minimal engagement with other PPAR family members.

Evidence DimensionReceptor Binding Selectivity (Ki)
Target Compound DataPPARγ: 19 nM
Comparator Or BaselinePPARα: 2,600 nM; PPARβ/δ: 1,800 nM
Quantified Difference~137-fold selectivity over PPARα; ~95-fold selectivity over PPARβ/δ
ConditionsCompetitive binding assays.

High selectivity is essential for attributing observed biological effects directly to PPARγ modulation, leading to cleaner experimental data and more reliable conclusions.

High-Potency Mechanistic Studies of PPARγ

For research requiring precise and potent engagement of PPARγ, Amorfrutin B is the indicated choice over its analogs. Its high affinity (19 nM Ki) and well-defined selectivity ensure that observed effects at low nanomolar concentrations are directly attributable to PPARγ modulation, providing a reliable tool for dissecting receptor-specific signaling pathways.

Screening for Selective PPARγ Modulators (SPPARMs) with Improved Safety Profiles

Amorfrutin B serves as an ideal benchmark compound in programs developing next-generation SPPARMs. Its unique profile of high-affinity binding coupled with moderate (20-25%) transcriptional activation provides a clear model for identifying agents that separate the therapeutic effects of PPARγ activation from the side effects associated with full agonists.

Models of Anti-Inflammatory Action via PPARγ

In studies investigating the role of PPARγ in inflammation, the high potency and selectivity of Amorfrutin B allow for targeted pathway analysis. Its use ensures that anti-inflammatory responses are mediated through PPARγ, not off-target interactions, making it a superior choice to less characterized or broader-acting compounds for validating this specific mechanism.

XLogP3

7.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

408.23005950 Da

Monoisotopic Mass

408.23005950 Da

Heavy Atom Count

30

Wikipedia

Amorfrutin b

Dates

Last modified: 04-14-2024
1.Weidner, C.,Wowro, S.J.,Freiwald, A., et al. Amorfrutin B is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties. Diabetologia 56(8), 1802-1812 (2013).

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